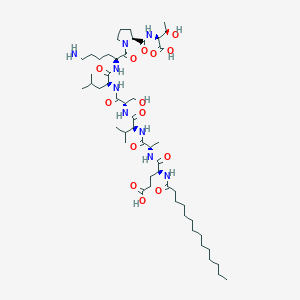

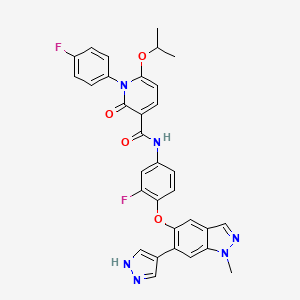

![molecular formula C31H45N9O6S B10860991 (3S,6S,14S)-6-acetamido-N-[1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-(2-methylpropyl)-2,5,8-trioxo-1,4,9-triazacyclotetradecane-14-carboxamide](/img/structure/B10860991.png)

(3S,6S,14S)-6-acetamido-N-[1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-(2-methylpropyl)-2,5,8-trioxo-1,4,9-triazacyclotetradecane-14-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

VD2173 épimère-1 est un mélange racémique de VD2173, un inhibiteur de protéases à sérine activant le facteur de croissance des hépatocytes, de type peptide macrocyclique. Ce composé a montré un potentiel significatif dans l'inhibition d'enzymes telles que la matriptase et l'hepsine, ce qui en fait un candidat précieux pour la recherche en traitement du cancer, en particulier le cancer du poumon .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de VD2173 épimère-1 implique la formation d'une structure peptidique macrocyclique par cyclisation de la chaîne latérale. Le processus comprend généralement les étapes suivantes :

Synthèse peptidique : Les chaînes peptidiques linéaires sont synthétisées en utilisant la synthèse peptidique en phase solide.

Cyclisation : Les peptides linéaires subissent une cyclisation par des interactions de chaîne latérale pour former la structure macrocyclique.

Purification : Les peptides macrocycliques résultants sont purifiés par chromatographie liquide haute performance pour obtenir des niveaux de pureté élevés (≥ 95,0 %).

Méthodes de production industrielle : La production industrielle de VD2173 épimère-1 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique :

Synthèse par lots : La synthèse peptidique en phase solide à grande échelle est utilisée pour produire des quantités significatives du peptide linéaire.

Cyclisation et purification : Les étapes de cyclisation et de purification sont mises à l'échelle pour répondre aux besoins de la production industrielle, assurant la cohérence et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions : VD2173 épimère-1 subit principalement les types de réactions suivants :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des portions contenant du soufre.

Réduction : Des réactions de réduction peuvent se produire au niveau des liaisons peptidiques, conduisant à la formation de peptides réduits.

Substitution : Des réactions de substitution peuvent avoir lieu au niveau des résidus d'acides aminés, permettant des modifications de la structure peptidique.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogénoalcanes et les chlorures d'acyle.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent les peptides oxydés, les peptides réduits et les peptides substitués avec des résidus d'acides aminés modifiés .

4. Applications de la Recherche Scientifique

VD2173 épimère-1 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour l'étude de la synthèse et des réactions de peptides macrocycliques.

Biologie : Étudié pour ses effets inhibiteurs sur les protéases à sérine, en particulier la matriptase et l'hepsine.

Médecine : Exploré pour son potentiel dans le traitement du cancer, en particulier le cancer du poumon, en raison de sa capacité à inhiber les protéases à sérine activant le facteur de croissance des hépatocytes.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les protéases à sérine

5. Mécanisme d'Action

VD2173 épimère-1 exerce ses effets en inhibant les protéases à sérine activant le facteur de croissance des hépatocytes. Le composé se lie au site actif de ces enzymes, empêchant leur interaction avec les substrats. Cette inhibition bloque l'activation des voies de signalisation en aval impliquées dans la prolifération et la métastase des cellules cancéreuses. Les principales cibles moléculaires comprennent la matriptase et l'hepsine, qui sont essentielles à la croissance et à la progression des tumeurs .

Composés Similaires :

VD2173 : Le composé parent de VD2173 épimère-1, également un inhibiteur de protéases à sérine de type peptide macrocyclique.

Camostat : Un inhibiteur de protéases à sérine utilisé dans la recherche pour ses propriétés antivirales et anticancéreuses.

Nafamostat : Un autre inhibiteur de protéases à sérine avec des applications dans l'anticoagulation et la recherche sur le cancer.

Unicité de VD2173 Épimère-1 : VD2173 épimère-1 est unique en raison de son mélange racémique, qui offre une gamme plus large d'activité inhibitrice par rapport à son composé parent, VD2173. La structure macrocyclique de VD2173 épimère-1 améliore sa stabilité et son affinité de liaison aux protéases à sérine, ce qui en fait un inhibiteur plus puissant .

Applications De Recherche Scientifique

VD2173 epimer-1 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying macrocyclic peptide synthesis and reactions.

Biology: Investigated for its inhibitory effects on serine proteases, particularly matriptase and hepsin.

Medicine: Explored for its potential in cancer treatment, especially lung cancer, due to its ability to inhibit hepatocyte growth factor-activating serine proteases.

Industry: Utilized in the development of new therapeutic agents targeting serine proteases

Mécanisme D'action

VD2173 epimer-1 exerts its effects by inhibiting hepatocyte growth factor-activating serine proteases. The compound binds to the active site of these enzymes, preventing their interaction with substrates. This inhibition blocks the activation of downstream signaling pathways involved in cancer cell proliferation and metastasis. The primary molecular targets include matriptase and hepsin, which are critical for tumor growth and progression .

Comparaison Avec Des Composés Similaires

VD2173: The parent compound of VD2173 epimer-1, also a macrocyclic peptide inhibitor of serine proteases.

Camostat: A serine protease inhibitor used in research for its antiviral and anticancer properties.

Nafamostat: Another serine protease inhibitor with applications in anticoagulation and cancer research.

Uniqueness of VD2173 Epimer-1: VD2173 epimer-1 is unique due to its racemic mixture, which provides a broader range of inhibitory activity compared to its parent compound, VD2173. The macrocyclic structure of VD2173 epimer-1 enhances its stability and binding affinity to serine proteases, making it a more potent inhibitor .

Propriétés

Formule moléculaire |

C31H45N9O6S |

|---|---|

Poids moléculaire |

671.8 g/mol |

Nom IUPAC |

(3S,6S,14S)-6-acetamido-N-[1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-(2-methylpropyl)-2,5,8-trioxo-1,4,9-triazacyclotetradecane-14-carboxamide |

InChI |

InChI=1S/C31H45N9O6S/c1-17(2)15-22-28(45)38-21(10-6-7-13-34-25(42)16-23(29(46)39-22)36-18(3)41)27(44)37-20(11-8-14-35-31(32)33)26(43)30-40-19-9-4-5-12-24(19)47-30/h4-5,9,12,17,20-23H,6-8,10-11,13-16H2,1-3H3,(H,34,42)(H,36,41)(H,37,44)(H,38,45)(H,39,46)(H4,32,33,35)/t20?,21-,22-,23-/m0/s1 |

Clé InChI |

IWSNQHXPYYMOLJ-KVROEHFOSA-N |

SMILES isomérique |

CC(C)C[C@H]1C(=O)N[C@@H](CCCCNC(=O)C[C@@H](C(=O)N1)NC(=O)C)C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2 |

SMILES canonique |

CC(C)CC1C(=O)NC(CCCCNC(=O)CC(C(=O)N1)NC(=O)C)C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-hydroxy-4-(((2-((4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yl)oxy)ethoxy)carbonyl)amino)butane-1,1-diyl)bis(hydrogen phosphonate)](/img/structure/B10860934.png)

![(E)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B10860950.png)

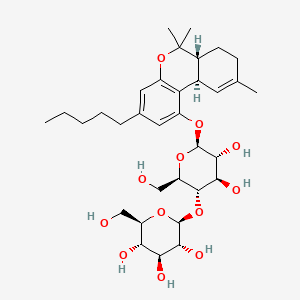

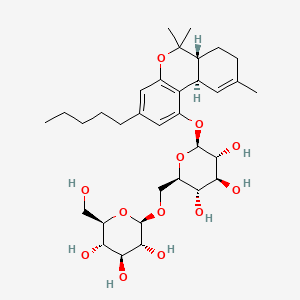

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10860952.png)

![N-[(4-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B10861000.png)